Validated Role as a Key Intermediate in a Patented PARP Inhibitor Synthesis
The compound is explicitly claimed and utilized as a critical intermediate in the synthesis of Poly-ADP Ribose Polymerase (PARP) inhibitors, as documented in patent WO2018/125961 . This represents a significant differentiation from its closest analog, the unprotected amine hydrochloride salt (CAS 869299-06-9), which is not suitable for this patented synthetic route due to the requirement for a protected amine. The patent specifies the use of this exact ethyl ester and Boc-protected intermediate, confirmed by the reported 1H NMR (δ 9.44, 8.11-8.08, 7.30-7.23, 4.45, 1.51, 1.41) and LCMS data (m/z: 202.4 [M+H-100]+) .
| Evidence Dimension | Synthetic utility in patented route for a high-value therapeutic target |
|---|---|
| Target Compound Data | Validated intermediate in PARP inhibitor synthesis (Patent WO2018/125961) |
| Comparator Or Baseline | Ethyl 6-amino-2,3-difluorobenzoate hydrochloride (CAS 869299-06-9): Not suitable for this synthetic route |
| Quantified Difference | Qualitative: Patented route viability vs. synthetic incompatibility |
| Conditions | Multi-step organic synthesis as described in WO2018/125961 |
Why This Matters
This provides procurement justification for drug discovery programs specifically targeting PARP, where using the validated intermediate saves months of route development and reduces regulatory risk.
